molecular formula C21H26N6O2 B5668006 2-pyridinyl(1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-3-piperidinyl)methanone

2-pyridinyl(1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-3-piperidinyl)methanone

Cat. No. B5668006
M. Wt: 394.5 g/mol
InChI Key: MBCJZUSNHWRAHZ-UHFFFAOYSA-N
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Description

Compounds containing pyridinyl, pyrimidinyl, piperazinyl, and methanone moieties are often synthesized and evaluated for their potential as bioactive molecules, particularly in the context of medicinal chemistry. They belong to a broader class of heterocyclic compounds known for their diverse pharmacological activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For example, Ammirati et al. (2009) described the synthesis of a dipeptidyl peptidase IV inhibitor with a complex structure similar to the compound of interest, highlighting the intricate steps needed to achieve the final molecule (Ammirati et al., 2009).

properties

IUPAC Name

1-[3-(pyridine-2-carbonyl)piperidin-1-yl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c28-19(16-25-11-13-26(14-12-25)21-23-8-4-9-24-21)27-10-3-5-17(15-27)20(29)18-6-1-2-7-22-18/h1-2,4,6-9,17H,3,5,10-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCJZUSNHWRAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2CCN(CC2)C3=NC=CC=N3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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